

"4-(2-Chloroethoxy)butanoate" molecular structure

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Compound of Interest

Compound Name: 4-(2-Chloroethoxy)butanoate

Cat. No.: B15348059

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Technical Guide: 4-(2-Chloroethoxy)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and a proposed synthetic pathway for **4-(2-chloroethoxy)butanoate**. This compound is an ester derivative of butanoic acid containing a chloroethoxy functional group. While specific experimental data for this molecule is not readily available in public literature, this document outlines its characteristics based on fundamental principles of organic chemistry and data from structurally related compounds. The information presented here serves as a valuable resource for researchers interested in the synthesis and potential applications of novel halogenated ethers and esters in fields such as medicinal chemistry and materials science.

Molecular Structure and Identifiers

The molecular structure of **4-(2-chloroethoxy)butanoate** consists of a butanoate backbone with a 2-chloroethoxy group attached at the fourth carbon. The ester functional group can be formed with various alcohols, with the ethyl ester being a common example.

Chemical Structure of Ethyl **4-(2-Chloroethoxy)butanoate**:

Identifier	Value
Molecular Formula	C8H15ClO3
Molecular Weight	194.66 g/mol
Canonical SMILES	CCOC(=O)CCCOCCCl
InChI	InChI=1S/C8H15ClO3/c1-2-12-8(11)5-3-4-10-6-7-9/h2-7H2,1H3
InChIKey	FZJNBCMFWFRZSY-UHFFFAOYSA-N

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of ethyl **4-(2-chloroethoxy)butanoate**. These values are estimated based on the properties of structurally similar compounds and are intended to serve as a guideline for experimental work.

Property	Predicted Value
Boiling Point	220-240 °C (at 760 mmHg)
Melting Point	< 0 °C
Density	1.1 - 1.2 g/cm ³
Solubility	Soluble in most organic solvents; sparingly soluble in water.
Refractive Index	~1.45

Proposed Synthesis

A plausible two-step synthesis for alkyl **4-(2-chloroethoxy)butanoates** is proposed, starting with the synthesis of the corresponding carboxylic acid followed by esterification.

Synthesis of 4-(2-Chloroethoxy)butanoic Acid

The synthesis of the carboxylic acid precursor can be achieved via a Williamson ether synthesis.

Reaction Scheme:

Experimental Protocol:

- Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybutanoic acid (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium hydride (NaH, 2.2 equivalents) portion-wise to the solution. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete deprotonation.
- Ether Formation: To the resulting solution of the disodium salt, add 1-bromo-2-chloroethane (1.2 equivalents) dropwise at room temperature.
- Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of water.
- Acidify the aqueous solution to a pH of ~2 using a dilute solution of hydrochloric acid.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-chloroethoxy)butanoic acid.
- The crude product can be further purified by column chromatography or distillation under reduced pressure.

Esterification to 4-(2-Chloroethoxy)butanoate

The synthesized carboxylic acid can be converted to its corresponding ester via Fischer esterification. The following protocol describes the synthesis of the ethyl ester as an example.

Reaction Scheme:

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask, combine 4-(2-chloroethoxy)butanoic acid (1 equivalent) with a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 equivalents).
- **Reaction Execution:** Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC or GC-MS.
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol under reduced pressure.
- Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude ethyl **4-(2-chloroethoxy)butanoate** can be purified by fractional distillation under reduced pressure.

Visualizations

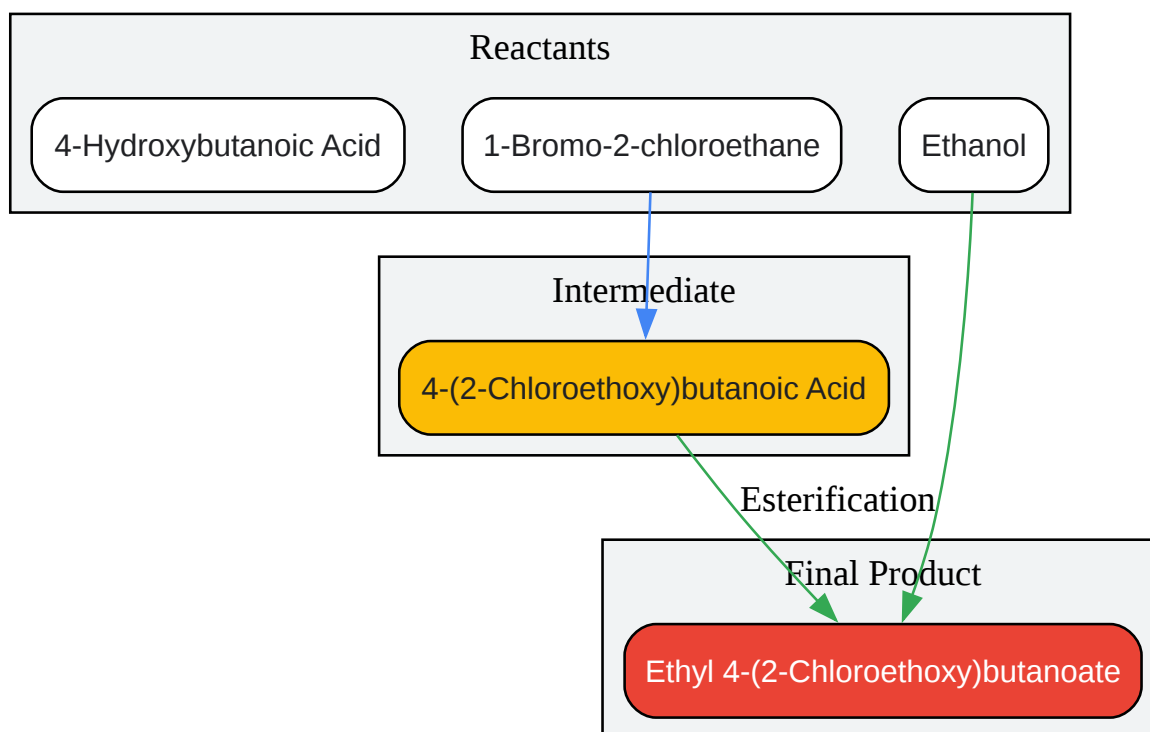
Proposed Synthesis Workflow



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Caption: Proposed two-step synthesis workflow for ethyl 4-(2-chloroethoxy)butanoate.

Logical Relationship of Reactants to Product

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Caption: Logical flow from reactants to the final ester product.

Safety Information

As specific toxicity data for **4-(2-chloroethoxy)butanoate** is unavailable, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. Standard laboratory safety protocols should be strictly followed:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- Avoid inhalation, ingestion, and skin contact.
- In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
- Refer to the safety data sheets (SDS) of all starting materials and reagents used in the synthesis.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, predicted properties, and a feasible synthetic route for **4-(2-chloroethoxy)butanoate**. The proposed experimental protocols for the synthesis of the precursor carboxylic acid and its subsequent esterification offer a solid foundation for researchers to produce this compound for further investigation. The included visualizations of the synthetic workflow and logical relationships provide a clear and concise summary of the chemical transformations. While the lack of published experimental data necessitates a predictive approach, this guide serves as a critical starting point for the scientific exploration of this novel molecule and its potential applications.

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